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Compound of Interest

Compound Name: [2-(2-Furyl)phenyllmethanol

Cat. No.: B158806

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for [2-(2-
Furyl)phenyllmethanol. Due to the limited availability of published experimental spectra for
this specific compound, this guide presents predicted values and data based on analogous
structures. It also includes detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for [2-(2-
Furyl)phenyllmethanol. These values are estimations based on the chemical structure and
data from similar compounds.

Table 1: Predicted *H NMR Spectroscopic Data (CDCls, 400 MHz)
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~75-7.2 m 4H Aromatic-H (Phenyl)
~7.4 d 1H Furan-H (position 5)
~6.5 dd 1H Furan-H (position 4)
~6.3 d 1H Furan-H (position 3)
~4.8 S 2H CH:

~2.0 (broad) S 1H OH

Table 2: Predicted 13C NMR Spectroscopic Data (CDCls, 101 MHz)

Chemical Shift (8) ppm Assighment
~155 Furan C2
~142 Furan C5
~138 Phenyl C1
~131 Phenyl C2'
~129 - 127 Phenyl CH
~112 Furan C4
~108 Furan C3
~63 CH:2

Table 3: Expected Infrared (IR) Spectroscopic Data

© 2025 BenchChem. All rights reserved.

2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158806?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Functional Group
3600 - 3200 Broad, Strong O-H (Alcohol)

3100 - 3000 Medium C-H (Aromatic/Furan)
1600 - 1450 Medium-Strong C=C (Aromatic/Furan)
1250 - 1000 Strong C-O (Alcohol/Furan)
800 - 600 Strong C-H Bending (Aromatic)

Table 4: Expected Mass Spectrometry (MS) Data

m/z lon

174.07 [M]* (Molecular lon)
157.06 [M - OH]*

145.06 [M - CHOJ*

115.05 [CeH7]*

91.05 [C7H7]* (Tropylium ion)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR Spectroscopy

A sample of [2-(2-Furyl)phenyllmethanol (approximately 5-10 mg) is dissolved in deuterated
chloroform (CDClIs, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0
ppm). The solution is transferred to a 5 mm NMR tube.

* 'H NMR Spectroscopy: The *H NMR spectrum is recorded on a 400 MHz spectrometer.
Standard acquisition parameters include a 30-degree pulse width, an acquisition time of 4
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seconds, and a relaxation delay of 1 second. Typically, 16 to 32 scans are co-added to
achieve a good signal-to-noise ratio.

e 13C NMR Spectroscopy: The 13C NMR spectrum is recorded on the same instrument at a
frequency of 101 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum.
Typical parameters involve a 30-degree pulse width, an acquisition time of 2 seconds, and a
relaxation delay of 2 seconds. Several hundred to a few thousand scans may be required to
obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of
the 13C isotope.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

A small drop of neat [2-(2-Furyl)phenyl]methanol is placed directly onto the diamond crystal
of an ATR-FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm~1. A
background spectrum of the clean, empty crystal is recorded prior to the sample measurement
and automatically subtracted from the sample spectrum. Typically, 16 or 32 scans are co-added
to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Electron lonization (El) - Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of [2-(2-Furyl)phenyllmethanol in a volatile organic solvent (e.g.,
dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 pL) of this solution is
injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is
equipped with a capillary column suitable for separating organic molecules. The sample is
vaporized in the injector and separated on the column before entering the mass spectrometer.

In the MS, the molecules are ionized using electron ionization (El) at a standard energy of 70
eV. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass
analyzer (e.g., a quadrupole). The mass spectrum is recorded, showing the relative abundance
of each ion.

Workflow and Data Integration
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The following diagram illustrates the typical workflow for the spectroscopic analysis of an
organic compound like [2-(2-Furyl)phenyllmethanol.

Spectroscopic Analysis Workflow for [2-(2-Furyl)phenyllmethanol
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Caption: Workflow for spectroscopic analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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